molecular formula C19H18BrCl2FN2S B3043350 2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide CAS No. 849066-34-8

2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide

Cat. No. B3043350
CAS RN: 849066-34-8
M. Wt: 476.2 g/mol
InChI Key: WJDBHICHVALLCN-UHFFFAOYSA-N
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Description

The compound 2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide is a halogen-rich molecule that likely serves as a potential building block in medicinal chemistry. Halogenated compounds are often used in drug design due to their ability to form stable interactions with biological targets. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and halogen components are similar to those described in the research, suggesting its relevance in the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of halogen-rich compounds, such as the one , can be complex due to the reactivity of halogens. However, the paper titled "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines" describes a method that could potentially be adapted for the synthesis of the compound . The method involves halogen dance reactions, which could be a viable pathway for introducing the necessary halogen substituents onto the thiazolium core of the compound.

Molecular Structure Analysis

The molecular structure of halogenated compounds is crucial for their biological activity. The paper "Synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative" provides insights into the crystal structure analysis of similar halogenated compounds. X-ray crystallography is used to determine the precise arrangement of atoms within the molecule, which is essential for understanding the compound's interactions with biological targets. The presence of chlorine and fluorine substituents in the compound likely influences its molecular geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of halogenated compounds is influenced by the presence and position of halogen atoms within the molecule. The synthesis paper suggests that the halogen dance reaction is a key step in manipulating the positions of halogen atoms, which could be relevant for the synthesis and subsequent reactions of the compound . The presence of multiple halogens can lead to a variety of chemical reactions, including substitutions and coupling reactions, which are important for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are largely determined by the nature and position of the halogen atoms. The paper "A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole" discusses the use of density functional theory (DFT) to predict the electronic properties of a similar compound. The presence of halogens can affect the polarity, solubility, and stability of the molecule. Additionally, the compound's potential as a nonlinear optical (NLO) material suggests interesting electronic properties that could be explored further.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(4-chlorophenyl)-3-(2-methylpropyl)-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN2S.BrH/c1-12(2)10-24-18(13-3-5-14(20)6-4-13)11-25-19(24)23-15-7-8-17(22)16(21)9-15;/h3-9,11-12H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDBHICHVALLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[N+]1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3)F)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrCl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 3
Reactant of Route 3
2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 4
2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 5
Reactant of Route 5
2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 6
2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide

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